molecular formula C38H52N6O7 B7852776 Deuterated Atazanivir-D3-3

Deuterated Atazanivir-D3-3

Cat. No. B7852776
M. Wt: 704.9 g/mol
InChI Key: AXRYRYVKAWYZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated Atazanivir-D3-3 is a useful research compound. Its molecular formula is C38H52N6O7 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deuterated Atazanivir-D3-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deuterated Atazanivir-D3-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Deuterium Incorporation in Drug Design

The application of deuterium in medicinal chemistry has gained significant attention in recent years. Deuterium, a stable isotope of hydrogen, is used to modify the pharmacokinetic properties of drugs, potentially enhancing their efficacy and safety. Deuterated Atazanavir-D3-3, as a variant of the antiretroviral medication Atazanavir, could benefit from such modifications. The incorporation of deuterium can address issues related to metabolism-mediated toxicity, drug interactions, and low bioactivation, thereby potentially offering a more favorable pharmacokinetic profile (Pirali et al., 2019).

Pharmacokinetic Enhancements

The replacement of hydrogen with deuterium in drug molecules leads to a kinetic isotope effect, which can slow down the metabolic rate and modulate pharmacokinetics. This modification can potentially result in similar pharmacological activities with improved pharmacokinetic properties, thereby reducing the dose requirements and possibly improving the drug's efficacy and safety profile (Jiang et al., 2016).

Technological Collaborations

Collaborative efforts in the pharmaceutical industry aim to explore the potential of deuterium-containing drugs. For instance, Concert Pharmaceuticals and GlaxoSmithKline collaborated on developing deuterium-containing drugs, including a deuterated version of Atazanavir, which highlighted the potential to improve the metabolic properties of drugs and lead to new formulations of existing drugs (Ahmed, 2009).

Quantitative Analysis and Quality Control

Quantitative determination of isotopic impurities is crucial for ensuring the quality and efficacy of deuterated drugs. Techniques like Fourier-transform infrared (FTIR) spectroscopy have been developed to quantify low-level isotopic impurities in deuterated reagents, which are often used to introduce a deuterated moiety into the drug substance. Such quality control is essential for drug efficacy and patient safety (Marriott et al., 2021).

properties

IUPAC Name

methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861490
Record name Methyl (11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuterated Atazanivir-D3-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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